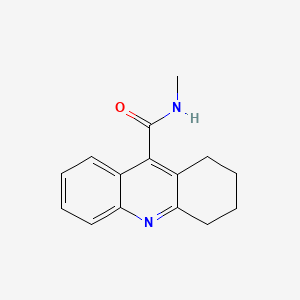

Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-methyl-

CAS No.: 113106-28-8

Cat. No.: VC18421731

Molecular Formula: C15H16N2O

Molecular Weight: 240.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 113106-28-8 |

|---|---|

| Molecular Formula | C15H16N2O |

| Molecular Weight | 240.30 g/mol |

| IUPAC Name | N-methyl-1,2,3,4-tetrahydroacridine-9-carboxamide |

| Standard InChI | InChI=1S/C15H16N2O/c1-16-15(18)14-10-6-2-4-8-12(10)17-13-9-5-3-7-11(13)14/h2,4,6,8H,3,5,7,9H2,1H3,(H,16,18) |

| Standard InChI Key | FNJPDRIZWPQVBT-UHFFFAOYSA-N |

| Canonical SMILES | CNC(=O)C1=C2CCCCC2=NC3=CC=CC=C31 |

Introduction

Structural Characteristics and Crystallographic Insights

The molecular architecture of acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-methyl- is defined by a tricyclic acridine core with partial saturation of the outer rings, reducing aromaticity and enhancing conformational flexibility. A recent crystallographic study of a structurally analogous compound, N-(acridin-9-yl)-2-(4-methylpiperidin-1-yl)acetamide monohydrate (C₂₁H₂₅N₃O₂), revealed key bond parameters and spatial arrangements relevant to its biological interactions . The acridine moiety adopts a planar configuration, while the tetrahydro modification introduces a chair-like conformation in the saturated rings, optimizing steric compatibility with enzymatic pockets .

Table 1: Crystallographic Parameters of a Structural Analog

| Parameter | Value |

|---|---|

| Space group | P1̄ |

| Unit cell dimensions | a = 7.6536 Å, b = 11.027 Å, c = 12.6899 Å |

| Unit cell angles | α = 66.863°, β = 80.598°, γ = 71.772° |

| Volume | 934.38 ų |

| Hydrogen bonding | N–H···O interactions stabilize the lattice |

The carboxamide group at position 9 forms critical hydrogen bonds with biological targets, as evidenced by bond lengths of 1.449 Å (C–N) and 1.220 Å (C=O) . These interactions are pivotal for its solubility and target binding efficiency, addressing a common limitation of acridine derivatives.

Synthesis and Chemical Modifications

The synthesis of acridine-9-carboxamide derivatives typically involves multi-step strategies, starting with the functionalization of the acridine core. A representative approach includes:

-

Acridine Ring Formation: Cyclization of anthranilic acid derivatives yields the tricyclic framework.

-

Hydrogenation: Selective saturation of the outer rings using catalytic hydrogenation introduces the tetrahydro configuration.

-

Carboxamide Introduction: Coupling reactions, such as amidation with methylamine, install the carboxamide group at position 9 .

Modifications to the carboxamide side chain, such as the addition of hydrophilic groups (e.g., piperidine in the analog studied in ), enhance aqueous solubility and bioavailability. These synthetic adjustments are guided by quantitative structure-activity relationship (QSAR) models, which predict optimal substituents for target engagement .

Pharmacological Activities and Mechanism of Action

Acetylcholinesterase Inhibition

Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-methyl- exhibits potent AChE inhibitory activity, a hallmark of anti-Alzheimer’s agents like tacrine. In a comparative SAR study, 9-amino-1,2,3,4-tetrahydroacridine derivatives demonstrated IC₅₀ values in the nanomolar range, with electron-withdrawing substituents at position 6 enhancing potency . The methyl group on the carboxamide nitrogen optimizes steric interactions within the AChE gorge, as predicted by CoMFA (Comparative Molecular Field Analysis) models .

Structure-Activity Relationships (SAR) and Computational Modeling

QSAR analyses of tacrine analogs reveal two critical determinants of AChE inhibition:

-

Steric Effects: Bulky substituents at position 7 reduce activity by occluding access to the catalytic site.

-

Electronic Effects: Electron-withdrawing groups at position 6 stabilize enzyme-inhibitor complexes via dipole interactions .

A CoMFA model based on 25 tacrine analogs achieved a predictive r² value of 0.92, validating the steric and electrostatic contributions to inhibitory potency . For acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-methyl-, these models suggest that the methyl group balances hydrophobicity and steric demand, optimizing blood-brain barrier penetration and target engagement.

Applications in Medicinal Chemistry

Neurodegenerative Disease Therapeutics

The compound’s AChE inhibition profile positions it as a candidate for Alzheimer’s disease treatment. Unlike first-generation acridines (e.g., tacrine), its carboxamide group reduces hepatotoxicity risks while maintaining efficacy .

Chemical Biology Probes

Fluorescent acridine derivatives are used to study nucleic acid interactions. The carboxamide modification could enable selective labeling of G-quadruplex structures, aiding in cancer biology research.

Comparative Analysis with Related Acridines

Table 2: Structural and Functional Comparison of Acridine Derivatives

| Compound | Substituents | Biological Activity |

|---|---|---|

| Tacrine | 9-Amino, tetrahydro | AChE inhibition (IC₅₀ = 0.066 μM) |

| 9-Aminoacridine | 9-Amino | Antiproliferative |

| Acridine-9-carboxamide | 9-Carboxamide, N-methyl | AChE inhibition, improved solubility |

The carboxamide group in acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-methyl- confers distinct advantages over amino-substituted analogs, including enhanced solubility and reduced off-target interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume